Davercin
Overview
Description
Davercin, also known as erythromycin A cyclic 11,12-carbonate, is a first-generation semi-synthetic erythromycin derivative. It is a bacteriostatic antibiotic macrolide produced by Streptomyces erythreus. This compound is prepared by coupling the 11- and 12-hydroxyl groups to form a cyclic carbonate, which improves the stability and hydrophobicity of the macrocyclic structure .
Preparation Methods
Davercin is synthesized by coupling the 11- and 12-hydroxyl groups of erythromycin A to form a cyclic carbonate. This process involves the use of specific reagents and conditions to achieve the desired modification. The synthetic route typically includes the following steps:
Activation of hydroxyl groups: The hydroxyl groups at positions 11 and 12 of erythromycin A are activated using reagents such as carbonyl diimidazole.
Cyclization: The activated hydroxyl groups undergo cyclization to form the cyclic carbonate structure.
Purification: The resulting compound is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve high purity
Industrial production methods for this compound involve large-scale synthesis using similar steps but optimized for efficiency and yield. The process includes stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Davercin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride to yield reduced forms of this compound.
Substitution: Substitution reactions involve the replacement of specific functional groups in this compound with other groups. Common reagents for substitution reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered pharmacological properties, while substitution reactions can produce new analogs with different biological activities .
Scientific Research Applications
Davercin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound for studying the synthesis and modification of macrolide antibiotics. Its unique structure and reactivity make it a valuable tool for exploring new synthetic methodologies.
Biology: In biological research, this compound is used to study the mechanisms of bacterial protein synthesis inhibition. It serves as a reference compound for evaluating the efficacy of new antibiotics.
Medicine: this compound is investigated for its potential therapeutic applications, particularly in treating bacterial infections. Its improved stability and pharmacokinetics compared to erythromycin make it a promising candidate for clinical use.
Industry: In the pharmaceutical industry, this compound is used in the development of new antibiotic formulations. .
Mechanism of Action
Davercin exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, blocking the progression of nascent polypeptide chains. This binding process inhibits peptidyl transferase activity and interferes with the translocation of amino acids during translation and assembly of proteins. The molecular targets of this compound include the ribosomal RNA and specific ribosomal proteins involved in protein synthesis .
Comparison with Similar Compounds
Davercin is compared with other similar compounds, such as:
Erythromycin: this compound is a derivative of erythromycin with improved stability and hydrophobicity. It shows comparable or better in vitro potency and improved pharmacokinetics.
Clarithromycin: Clarithromycin is another macrolide antibiotic with similar mechanisms of action. this compound’s cyclic carbonate structure provides enhanced stability.
Azithromycin: Azithromycin is a macrolide with a broader spectrum of activity. This compound, while similar in action, offers improved pharmacokinetic properties.
Tetracyclines: Tetracyclines are a different class of antibiotics but share some overlapping antibacterial activity with this compound. .
Properties
IUPAC Name |
(1R,2R,5R,6S,7S,8R,9R,11R,13R,14R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15,17-trioxabicyclo[12.3.0]heptadecane-4,12,16-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H65NO14/c1-14-25-38(10)32(52-35(44)53-38)20(4)27(40)18(2)16-36(8,45)31(51-34-28(41)24(39(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-37(9,46-13)30(42)23(7)48-26/h18-26,28-32,34,41-42,45H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30+,31-,32-,34+,36-,37-,38-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLGIWNNVDPGCA-ZDYKNUMJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)OC(=O)O2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]2([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)(C)O)C)C)OC(=O)O2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H65NO14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801031707 | |
Record name | Erythromycin A cyclic 11,12-carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801031707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
759.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55224-05-0 | |
Record name | Erythromycin, cyclic 11,12-carbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55224-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Erythromycin A cyclic 11,12-carbonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055224050 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Erythromycin A cyclic 11,12-carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801031707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ERYTHROMYCIN CYCLOCARBONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H3125L82R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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